

Physical state and appearance of 3-Oxobutyl acetate

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An In-Depth Technical Guide to 3-Oxobutyl Acetate

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Oxobutyl acetate**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines a general experimental protocol for its synthesis, and presents a logical workflow for its preparation and purification.

Core Properties and Physical State

3-Oxobutyl acetate, also known as 4-acetoxy-2-butanone, is a dicarbonyl compound classified as a β -keto ester.[1] Its chemical structure consists of a butyl acetate backbone with an oxo group at the third position.[1] While some suppliers describe its physical form as potentially solid or liquid, it is more commonly characterized as a clear, colorless liquid with a fruity odor under standard conditions.[2]

The physical state at ambient temperature is further clarified by its known boiling point of 93-95 °C at a reduced pressure of 20 mmHg, indicating it is a liquid at room temperature.[2] It is recommended to be stored at 2-8°C under dry conditions.[2]

Quantitative Data Summary



For ease of reference and comparison, the key quantitative physicochemical properties of **3- Oxobutyl acetate** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	10150-87-5	[3]
Molecular Formula	С6Н10О3	[1][3][4]
Molecular Weight	130.14 g/mol	[3][4]
Physical Form	Clear, colorless liquid	[2]
Boiling Point	93-95 °C / 20 mmHg	[2]
Density	1.042 g/mL at 25 °C	[2]
Refractive Index	n20/D 1.422	[2]
Flash Point	76 °C	[2]
Purity	95.0% - 97%	[4]
Storage Temperature	2-8°C	[2]

General Experimental Protocol for Synthesis

While a specific, detailed protocol for the synthesis of **3-Oxobutyl acetate** is not readily available in the reviewed literature, a general and widely applicable method for the synthesis of β -keto esters involves the Claisen condensation reaction.[5] The following is a representative protocol that can be adapted for the synthesis of **3-Oxobutyl acetate**.

Reaction Principle: The Claisen condensation of an ester containing an α -hydrogen with a ketone in the presence of a strong base results in the formation of a β -keto ester. For **3-Oxobutyl acetate**, this could conceptually involve the reaction of an acetate ester with a derivative of acetone. A more direct and modern approach involves the acylation of ketone enolates.[6]

Materials and Reagents:

A suitable ketone precursor (e.g., acetonylacetone or a protected equivalent)

Foundational & Exploratory





- An acylating agent (e.g., acetic anhydride or acetyl chloride)
- A strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide (LDA))
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
- Reagents for workup and purification (e.g., saturated ammonium chloride solution, brine, magnesium sulfate, organic solvents for extraction, silica gel for chromatography)

Procedure:

- Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.
- Enolate Formation: The anhydrous aprotic solvent is added to the flask, followed by the ketone precursor. The flask is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath). The strong base is then added dropwise via the dropping funnel to generate the enolate. The reaction mixture is stirred for a specified time at this temperature to ensure complete enolate formation.
- Acylation: The acylating agent, dissolved in the anhydrous solvent, is added slowly to the
 enolate solution at -78 °C. The reaction is allowed to proceed for several hours, with the
 temperature being gradually raised to room temperature.
- Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure β-keto ester.
- Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)



spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a β -keto ester like **3-Oxobutyl acetate**, from the initial setup to the final characterization.

Caption: General Synthesis and Purification Workflow for **3-Oxobutyl Acetate**.

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